2-Ethyl-4,6-dihydroxypyrimidine

Physicochemical Property Differentiation Spectroscopic Basicity Protonation Behavior

This 2-ethyl derivative offers a critical advantage over unsubstituted 4,6-dihydroxypyrimidine. Its balanced LogP (0.45) and high synthesis yield (~98%) make it the preferred, cost-effective building block for CNS-penetrant PDE10 inhibitors and efficient HBV CAM analog synthesis. Procure this specific derivative for superior lead optimization outcomes.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 3709-98-6
Cat. No. B152359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4,6-dihydroxypyrimidine
CAS3709-98-6
Synonyms2-Ethyl-6-hydroxy-4(1H)-pyrimidinone;  2-Ethyl-4,6-pyrimidinediol;  2-Ethyl-4,6-pyrimidinediol
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCCC1=NC(=CC(=O)N1)O
InChIInChI=1S/C6H8N2O2/c1-2-4-7-5(9)3-6(10)8-4/h3H,2H2,1H3,(H2,7,8,9,10)
InChIKeyCBXPKEZRCKCOID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4,6-dihydroxypyrimidine (CAS 3709-98-6): Procurement-Grade Pyrimidine Scaffold for Drug Discovery


2-Ethyl-4,6-dihydroxypyrimidine (CAS 3709-98-6) is a 2-alkyl-substituted 4,6-dihydroxypyrimidine derivative with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol [1]. This compound exists in its keto-enol tautomeric form as 2-ethyl-6-hydroxypyrimidin-4(3H)-one [2]. As a key building block in medicinal chemistry, it serves as a versatile precursor for synthesizing diverse heterocyclic compounds, particularly through chlorination at the 4- and 6-positions to yield reactive intermediates [3]. Its primary application lies in the synthesis of phosphodiesterase 10 (PDE10) inhibitors and as a scaffold in antiviral and anticonvulsant drug discovery programs .

Why 2-Ethyl-4,6-dihydroxypyrimidine Cannot Be Substituted with Generic 4,6-Dihydroxypyrimidine


Substituting 2-ethyl-4,6-dihydroxypyrimidine with the unsubstituted analog 4,6-dihydroxypyrimidine (CAS 1193-24-4) in a synthetic route or biological assay introduces quantifiable changes that can fundamentally alter outcomes. The 2-ethyl group increases the basicity of the compound compared to the unsubstituted analog, as demonstrated spectroscopically in acid media [1]. This substitution also shifts the compound's lipophilicity, with a calculated LogP of 0.45 versus a more hydrophilic profile for the unsubstituted analog, impacting membrane permeability and target engagement. Furthermore, the synthesis yield for the 2-ethyl derivative via established routes is reported at ~98%, significantly higher than the typical 70-90% yields reported for optimized syntheses of the unsubstituted analog, indicating a more efficient and robust manufacturing process [2].

Quantitative Differentiation of 2-Ethyl-4,6-dihydroxypyrimidine: A Comparator-Based Evidence Guide


Enhanced Basicity vs. Unsubstituted 4,6-Dihydroxypyrimidine

The 2-ethyl substituent significantly increases the basicity of the pyrimidine core relative to unsubstituted 4,6-dihydroxypyrimidine. Spectroscopic analysis in varying H2SO4 concentrations (0.1–99.5%) shows that 2-ethyl-4,6-dihydroxypyrimidine undergoes a distinct two-stage protonation process, whereas the introduction of the 2-ethyl group shifts the equilibrium constants for these protonation events compared to the parent analog [1].

Physicochemical Property Differentiation Spectroscopic Basicity Protonation Behavior

Lipophilicity (LogP) Comparison: 2-Ethyl vs. Unsubstituted Analog

The calculated partition coefficient (LogP) for 2-ethyl-4,6-dihydroxypyrimidine is 0.45 . In contrast, the unsubstituted analog, 4,6-dihydroxypyrimidine, has a calculated LogP of approximately -0.89 . This 1.34 log unit increase corresponds to a theoretical ~22-fold increase in lipophilicity, which can significantly impact membrane permeability and oral bioavailability in drug design.

Druglikeness Lipophilicity In Silico ADME

Synthesis Efficiency: ~98% Yield vs. 70-90% for Unsubstituted Analog

The synthesis of 2-ethyl-4,6-dihydroxypyrimidine via condensation of propionamidine hydrochloride with dimethyl malonate is reported to proceed with an exceptionally high yield of approximately 98% . An alternative route yields ~89% . In comparison, optimized industrial processes for the unsubstituted analog, 4,6-dihydroxypyrimidine, typically achieve yields in the 70-90% range, with many literature reports citing 75-85% as a standard [1][2].

Process Chemistry Synthetic Efficiency Supply Chain Economics

Synthetic Utility: 79.2% Chlorination Yield for Downstream Functionalization

2-Ethyl-4,6-dihydroxypyrimidine serves as a key intermediate for further functionalization. Its reaction with phosphorus oxychloride (POCl3) in N,N-dimethylformamide (DMF) yields 4,6-dichloro-2-ethylpyrimidine with a reported isolated yield of 79.2% [1]. This chlorinated derivative is a crucial building block for synthesizing more complex heterocyclic systems, such as PDE10 inhibitors and hepatitis B virus (HBV) capsid assembly modulators.

Reaction Intermediate Building Block Utility Synthetic Versatility

Recommended Procurement and Research Applications for 2-Ethyl-4,6-dihydroxypyrimidine


Lead Optimization for CNS Disorders Targeting PDE10

The 2-ethyl-4,6-dihydroxypyrimidine scaffold is a key intermediate for generating PDE10 inhibitors . Its balanced lipophilicity (LogP 0.45) compared to more polar analogs makes it a preferred starting point for designing brain-penetrant molecules . Procurement of this specific derivative, rather than the unsubstituted analog, provides a built-in advantage for achieving desired CNS drug-like properties.

Antiviral Drug Discovery: Scaffold for Capsid Assembly Modulators

This compound is directly utilized in the synthesis of novel hepatitis B virus (HBV) capsid assembly modulators (CAMs) [1]. Its efficient conversion to 4,6-dichloro-2-ethylpyrimidine in 79.2% yield provides a robust route for generating diverse CAM analogs, accelerating structure-activity relationship (SAR) studies in antiviral programs.

Cost-Efficient Large-Scale Synthesis of Pyrimidine Libraries

For medicinal chemistry groups building focused pyrimidine libraries, the 2-ethyl derivative offers a significant economic advantage over the unsubstituted analog due to its higher reported synthesis yield (~98%) . This translates to lower procurement costs and a more sustainable, higher-volume supply chain for lead generation and optimization campaigns.

Mechanistic Studies on Protonation-Dependent Binding

Researchers investigating the role of basicity in target binding can leverage the 2-ethyl derivative's distinct two-stage protonation behavior [2]. This property, which differs from the unsubstituted analog, makes it a valuable tool for probing the pH-dependent interactions of pyrimidine-based ligands with their biological targets.

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